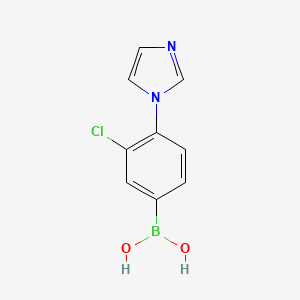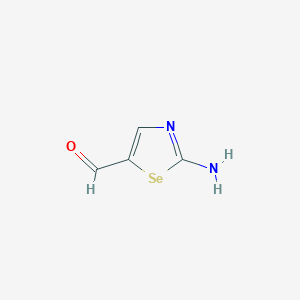
4-O-Demethylmanassantin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Demethylmanassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It is known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Demethylmanassantin B involves several steps, including the preparation of intermediate compounds. One common approach is the hydroxylation of the distal phenyl rings of manassantin B to obtain this compound. This process typically involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-Demethylmanassantin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the functional groups, potentially affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions include modified analogues of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
4-O-Demethylmanassantin B has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the structure-activity relationship of lignans and their derivatives.
Biology: The compound is used to investigate cellular responses to hypoxia and the role of HIF-1 in various biological processes.
Medicine: Due to its inhibitory effects on HIF-1, this compound is being explored as a potential therapeutic agent for cancer treatment. .
Mécanisme D'action
4-O-Demethylmanassantin B exerts its effects primarily by inhibiting the activity of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manassantin A: Another dineolignan from Saururus chinensis with similar inhibitory effects on HIF-1.
Manassantin B: The parent compound from which 4-O-Demethylmanassantin B is derived.
Saucerneol G: A lignan with anti-inflammatory and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its inhibitory effects on HIF-1 compared to its parent compound, manassantin B. This makes it a more potent candidate for therapeutic applications, particularly in cancer treatment .
Propriétés
Formule moléculaire |
C40H46O11 |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
4-[(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C40H46O11/c1-21-22(2)40(28-11-15-32(35(19-28)46-7)50-24(4)38(43)26-9-13-30-36(17-26)48-20-47-30)51-39(21)27-10-14-31(34(18-27)45-6)49-23(3)37(42)25-8-12-29(41)33(16-25)44-5/h8-19,21-24,37-43H,20H2,1-7H3/t21-,22-,23-,24-,37+,38+,39+,40+/m1/s1 |
Clé InChI |
WQSGIPAMJXWYGZ-NPIUFYBCSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC)C |
SMILES canonique |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)O)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


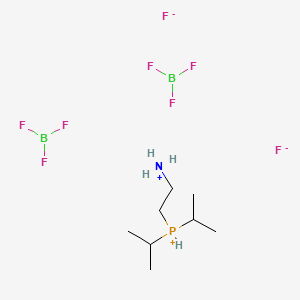

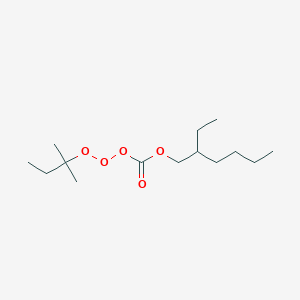
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
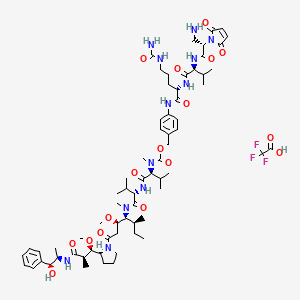
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
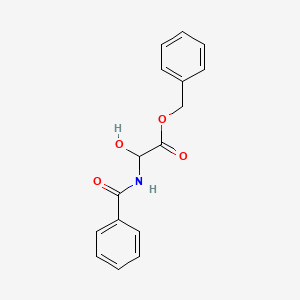
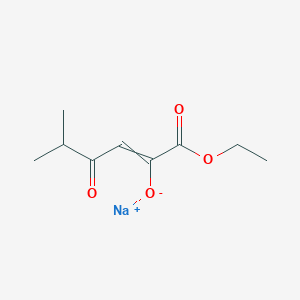
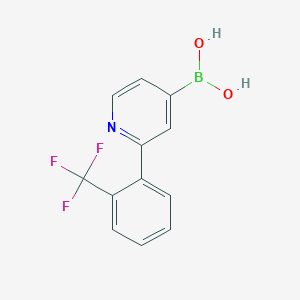
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
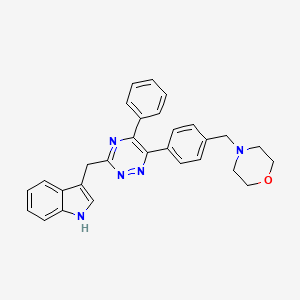
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
